4-メトキシフェニル 2,3,4,6-テトラ-O-アセチル-α-D-マンノピラノシド

説明

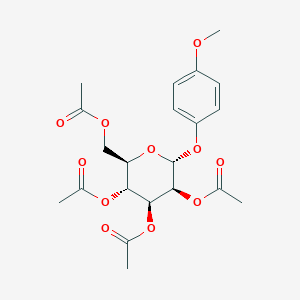

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol . It is commonly used in the field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars . This compound is particularly significant due to its role in carbohydrate chemistry and its applications in various scientific research areas .

科学的研究の応用

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in the following areas:

準備方法

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside can be synthesized through several synthetic routes. One common method involves the acetylation of 4-methoxyphenyl alpha-D-mannopyranoside using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and room temperature . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Substitution: Substitution reactions can occur at the methoxy group or the acetyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like chloroform, methanol, and dichloromethane, with reaction temperatures ranging from 0°C to reflux conditions . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted phenyl derivatives .

作用機序

The mechanism of action of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways . The acetyl groups can be hydrolyzed by esterases, releasing the active mannopyranoside moiety, which can then participate in further biochemical reactions .

類似化合物との比較

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside can be compared with other similar compounds, such as:

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside: This compound has a similar structure but differs in the configuration of the sugar moiety.

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a different substitution pattern and additional functional groups.

The uniqueness of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside lies in its specific acetylation pattern and its applications in glycobiology research .

生物活性

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside (CAS Number: 17042-40-9) is a glycoside derivative of mannose, which has garnered attention for its potential biological activities. This compound features a methoxyphenyl group and multiple acetyl groups that enhance its solubility and reactivity, making it an interesting candidate for various biochemical applications.

- Molecular Formula : C21H26O11

- Molecular Weight : 454.43 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : 100.0 to 104.0 °C

Biological Activity Overview

Research indicates that 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. Its glycosidic structure may interfere with microbial cell wall synthesis or function.

- Antioxidant Properties : The presence of the methoxy group is believed to enhance the antioxidant capacity of the compound, potentially providing protective effects against oxidative stress in biological systems.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for certain glycosidases, which are enzymes that break down carbohydrates. This inhibition can be crucial in controlling metabolic pathways in various diseases.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 200 |

Antioxidant Activity

In vitro assays showed that the compound scavenged free radicals effectively, with an IC50 value of approximately 35 µg/mL. This suggests a strong potential for use in formulations aimed at reducing oxidative damage in cells.

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on alpha-glucosidase and alpha-amylase enzymes. The results indicated a dose-dependent inhibition:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Alpha-glucosidase | 75 |

| Alpha-amylase | 90 |

These findings imply that the compound may be beneficial in managing carbohydrate metabolism and could have implications in diabetes management.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection symptoms compared to the control group over two weeks. -

Case Study on Antioxidant Effects :

In a study involving oxidative stress models in rats, administration of the compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its protective role against oxidative stress.

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXBVOPPUTUES-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536903 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17042-40-9 | |

| Record name | α-D-Mannopyranoside, 4-methoxyphenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。